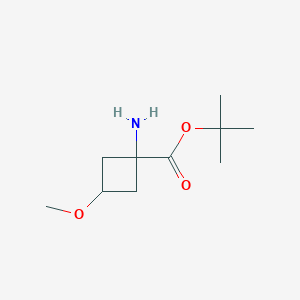

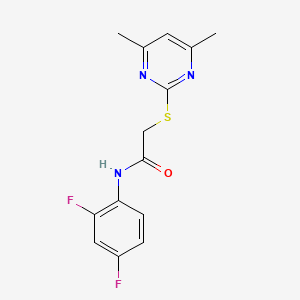

![molecular formula C9H17NO3 B2438960 (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine CAS No. 2165899-08-9](/img/structure/B2438960.png)

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine” is a type of Morpholino oligo. Morpholino oligos are advanced tools for blocking sites on RNA to obstruct cellular processes . They specifically bind to their selected target site to block access of cell components to that target site .

Synthesis Analysis

There are three common methods for making morpholine. One involves the dehydration of Diethanolamine with Acid. In this process, morpholine is derived from diethanolamine, an organic compound created by mixing ethylene oxide and ammonia .Molecular Structure Analysis

A Morpholino oligo is radically different from natural nucleic acids, with methylenemorpholine rings replacing the ribose or deoxyribose sugar moieties and non-ionic phosphorodiamidate linkages replacing the anionic phosphates of DNA and RNA .Chemical Reactions Analysis

Morpholino oligos can block translation, block splicing, block miRNAs or their targets, and block ribozyme activity . They do not cause degradation of their RNA targets; instead, they block the biological activity of the target RNA until that RNA is degraded naturally .Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

A study by Munteanu and Apetrei (2021) reviews critical analytical methods for determining antioxidant activity, which is essential for understanding the implications of various compounds, including complex molecules like morpholines, in fields such as food engineering, medicine, and pharmacy. The review highlights the advantages and disadvantages of various tests, such as the ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP. These methods are crucial for assessing the antioxidant capacity of complex samples and may apply to studying the antioxidant potential of morpholine derivatives (Munteanu & Apetrei, 2021).

Pharmacological Interest of Morpholine Derivatives

Asif and Imran (2019) provide a comprehensive review of the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their presence in various organic compounds developed for diverse pharmacological activities. This review may offer insights into the potential therapeutic applications of "(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine" in treating various diseases, given the pharmacological significance of morpholine derivatives in medicinal chemistry (Asif & Imran, 2019).

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The work by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, highlighting the potential of morpholine derivatives in the development of 'metal-free' infrared emitters. This review suggests the applicability of morpholine derivatives, including the specific compound , in advancing OLED technology and organic semiconductors (Squeo & Pasini, 2020).

Medicinal Chemistry Investigations

A review by Mohammed et al. (2015) on piperazine and morpholine analogues summarizes in vitro and in vivo medicinal chemistry investigations, highlighting their broad spectrum of pharmaceutical applications. This review underscores the potential of morpholine derivatives, including "this compound," in various therapeutic areas, reflecting the ongoing interest in morpholine derivatives in pharmaceutical research (Mohammed et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-11-4-3-10-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXKFGZNSQDFFS-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2COCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@H]2COCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

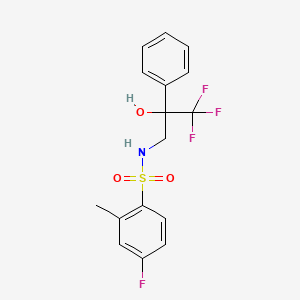

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

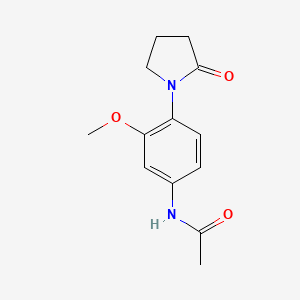

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)

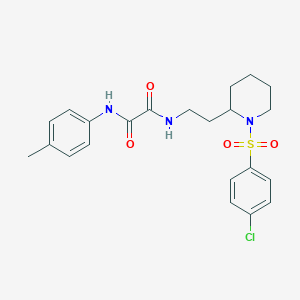

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)